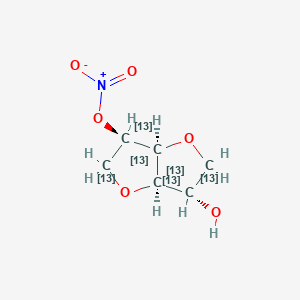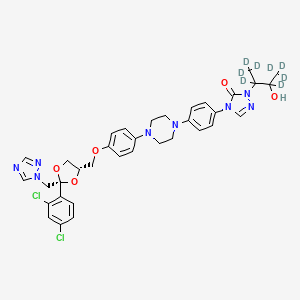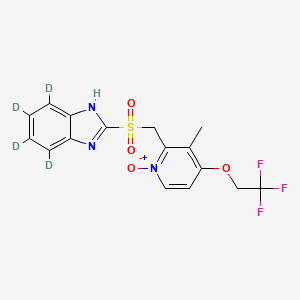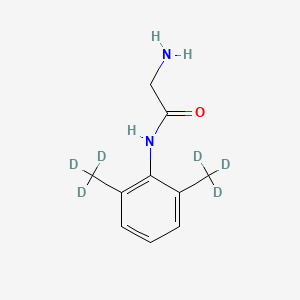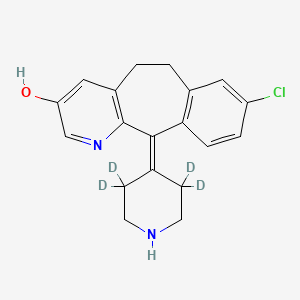
(±)-trans-Sertraline-d3 HCl (N-methyl-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is a deuterated form of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of sertraline, providing insights into its behavior in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves the incorporation of deuterium atoms into the sertraline molecule. One common method is the reduction of nitromethane-d3 to form methyl-d3-amine, which is then used in the synthesis of sertraline . The reaction conditions typically involve the use of deuterium oxide and phase-transfer catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as flow injection analysis-tandem mass spectrometry (FIA-MS/MS) are used to monitor the production process and ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions: (±)-trans-Sertraline-d3 HCl (N-methyl-d3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions include various metabolites of sertraline, which are studied to understand the compound’s metabolic pathways and potential side effects. These studies help in optimizing the use of sertraline in clinical settings .
Wissenschaftliche Forschungsanwendungen
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is widely used in scientific research to study the pharmacokinetics and metabolism of sertraline. Its applications span across chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and isotope effects. In biology and medicine, it helps in understanding the drug’s behavior in the body, including absorption, distribution, metabolism, and excretion. In the industry, it is used to develop more efficient and safer pharmaceutical formulations .
Wirkmechanismus
The mechanism of action of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) is similar to that of sertraline. It inhibits the reuptake of serotonin in the brain, increasing the availability of this neurotransmitter and enhancing mood. The deuterium labeling does not significantly alter the compound’s mechanism but allows for more precise tracking in metabolic studies. The molecular targets include serotonin transporters, and the pathways involved are related to serotonin signaling .
Vergleich Mit ähnlichen Verbindungen
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is unique due to its deuterium labeling, which distinguishes it from other SSRIs. Similar compounds include other deuterated SSRIs and non-deuterated sertraline. The deuterium labeling provides advantages in pharmacokinetic studies, offering more detailed insights into the drug’s behavior in the body .
List of Similar Compounds:- Hexanoyl-L-carnitine-d3 (N-methyl-d3) hydrochloride
- Palmitoyl-L-carnitine- (N-methyl-d3) hydrochloride
- Octadecanoyl-L-carnitine-d3 (N-methyl-d3) hydrochloride
- Propionyl-L-carnitine- (N-methyl-d3) hydrochloride
Eigenschaften
CAS-Nummer |
1330180-66-9 |
|---|---|
Molekularformel |
C17H15D3Cl3N |
Molekulargewicht |
345.71 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
79617-99-5 (unlabelled) |
Synonyme |
(±)-trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-phthalemine HCl |
Tag |
Sertraline Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
